1,2,6,9-Tetramethylphenanthrene
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Overview
Description
1,2,6,9-Tetramethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C18H18. It is a derivative of phenanthrene, characterized by the presence of four methyl groups at the 1, 2, 6, and 9 positions on the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,6,9-Tetramethylphenanthrene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of phenanthrene with methylating agents under controlled conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can introduce methyl groups at specific positions on the phenanthrene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods typically employ catalytic processes and optimized reaction conditions to achieve high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,2,6,9-Tetramethylphenanthrene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenanthrene derivatives.
Substitution: Nitro-phenanthrene, halogenated phenanthrene.
Scientific Research Applications
1,2,6,9-Tetramethylphenanthrene has several applications in scientific research:
Chemistry: Used as a model compound in studies of polycyclic aromatic hydrocarbons and their chemical behavior.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 1,2,6,9-Tetramethylphenanthrene involves its interaction with molecular targets and pathways within biological systems. While specific details on its mechanism are limited, it is known to interact with cellular components, potentially affecting various biochemical pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Phenanthrene: The parent compound of 1,2,6,9-Tetramethylphenanthrene, lacking the methyl groups.
1,2,3,4-Tetramethylphenanthrene: Another tetramethyl derivative with methyl groups at different positions.
1,2,5,6-Tetramethylphenanthrene: A similar compound with methyl groups at the 1, 2, 5, and 6 positions.
Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to other methylated phenanthrene derivatives .
Properties
IUPAC Name |
1,2,6,9-tetramethylphenanthrene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-11-5-7-15-13(3)10-17-14(4)12(2)6-8-16(17)18(15)9-11/h5-10H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJWRZAPBOJONX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC3=C2C=CC(=C3C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697817 |
Source
|
Record name | 1,2,6,9-Tetramethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204256-39-3 |
Source
|
Record name | 1,2,6,9-Tetramethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The study mentions that 1,2,6,9-Tetramethylphenanthrene displayed a different accumulation pattern compared to other PAHs like 2-methyldibenzothiophene in clams. What could explain this difference?
A1: While the study [] observes different accumulation patterns between this compound and compounds like 2-methyldibenzothiophene, it doesn't offer a definitive explanation for this difference. Several factors could contribute to this observation:
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